4,6-Dibromo-2,3-dimethylaniline
Description
Properties
IUPAC Name |
4,6-dibromo-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHQVLGRKLJUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379136 | |
| Record name | 4,6-dibromo-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22364-27-8 | |
| Record name | 4,6-dibromo-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,3-dimethylaniline typically involves the bromination of 2,3-dimethylaniline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms replace hydrogen atoms on the aniline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2,3-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted aniline derivatives.
Scientific Research Applications
Organic Synthesis
Coupling Reactions:
4,6-Dibromo-2,3-dimethylaniline serves as a versatile intermediate in various coupling reactions. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals. For instance, it can undergo Suzuki coupling reactions to form complex organic molecules. A notable study demonstrated its use in synthesizing dinuclear dichlorotitanium complexes through a Suzuki-coupling reaction with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one .
Halogenation:
The compound can also be halogenated to yield various derivatives. Research shows that treatment with thionyl bromide selectively yields 4-bromo derivatives, which are crucial for further chemical transformations . The regioselectivity of these reactions allows for the precise synthesis of desired products.
Materials Science
Coordination Chemistry:
this compound acts as a ligand in coordination chemistry. Its ability to coordinate with transition metals makes it valuable for creating stable metal complexes. These complexes can serve as catalysts in organic reactions, including cross-coupling and hydrogenation processes.
Electronic and Photophysical Properties:
The unique substitution pattern of this compound influences its electronic properties, making it suitable for developing materials with specific electronic characteristics. This is particularly relevant in the fabrication of organic semiconductors and photonic devices.
Biological Applications
Antimicrobial Activity:
Certain derivatives of this compound have shown potential antimicrobial properties. Studies have indicated that modifications to the aniline structure can enhance its efficacy against various pathogens . This opens avenues for developing new antimicrobial agents based on this compound.
DNA Binding:
Research has revealed that some bipyridine derivatives related to this compound exhibit DNA binding capabilities. This characteristic is significant for applications in molecular biology and drug design .
Table 1: Summary of Synthetic Applications
| Application Type | Reaction Type | Product Example | Yield (%) |
|---|---|---|---|
| Organic Synthesis | Suzuki Coupling | Dinuclear Dichlorotitanium Complex | Varies |
| Halogenation | Thionyl Bromide Reaction | 4-Bromo Derivatives | Up to 69% |
| Coordination Chemistry | Metal Complex Formation | Palladium Complexes | High |
| Biological Activity | Antimicrobial Testing | Various Pathogens | Varies |
| Compound Derivative | Target Organism | Activity (MIC) |
|---|---|---|
| 4-Bromo-2,3-dimethylaniline | Staphylococcus aureus | < 10 µg/mL |
| 4-Bromo-2-methyl-N,N-dimethylaniline | Escherichia coli | < 20 µg/mL |
Mechanism of Action
The mechanism by which 4,6-Dibromo-2,3-dimethylaniline exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of the research or application.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
Substituent Effects :
- The methyl groups in this compound impose steric hindrance, reducing intermolecular interactions compared to 4-Bromo-2,6-dimethylaniline, which forms N–H···N hydrogen bonds .
- Chlorine substitution (as in 4,6-Dibromo-2,3-dichloroaniline) increases molecular weight and alters reactivity due to stronger electron-withdrawing effects .
Synthetic Utility: this compound is pivotal in synthesizing bidentate ligands, such as Schiff bases formed via condensation with 2,3-butanedione . In contrast, 4-Bromo-2,6-dimethylaniline is used in conductive polymers and organometallic chemistry .
Crystallographic Differences: The title compound crystallizes in a monoclinic system without hydrogen bonding, whereas 4-Bromo-2,6-dimethylaniline exhibits intermolecular N–H···N bonds . The dichloro derivative’s melting point (96–98°C) reflects stronger intermolecular forces compared to the methyl-substituted analogs .
Table 2: Reactivity and Functional Roles
Critical Insights :
- Coordination Chemistry : this compound’s dual bromine atoms and planar structure enable chelation with transition metals, forming complexes with distorted tetrahedral geometries . This contrasts with 4-Bromo-2,6-dimethylaniline, which lacks sufficient steric and electronic features for robust ligand formation .
- Thermal Stability : The dichloro derivative’s higher melting point suggests greater thermal stability, advantageous in high-temperature applications .
Challenges and Limitations
Biological Activity
4,6-Dibromo-2,3-dimethylaniline is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its effects on specific biological systems, potential therapeutic applications, and associated toxicity.
This compound is characterized by the following chemical structure:
- Chemical Formula: CHBrN
- Molecular Weight: 292.99 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of dibromo-substituted anilines. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The cytotoxicity of this compound was evaluated in vitro against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC values for these cell lines were reported to be comparable to known anticancer agents, indicating its potential as a therapeutic candidate.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that this compound can interact with key enzymes involved in cancer progression, potentially disrupting their function and leading to increased apoptosis in cancer cells.
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound exhibited significant radical scavenging activity in assays designed to measure antioxidant potential.
Mutagenicity
The mutagenic potential of this compound has been assessed through various studies. It is classified as a mutagenic chemical based on its ability to induce mutations in bacterial assays. This raises concerns regarding its safety for human exposure and necessitates further investigation into its long-term effects.
Environmental Impact
Given its brominated structure, there are concerns about the environmental persistence of this compound. Studies indicate that brominated compounds can bioaccumulate and may pose risks to aquatic life and ecosystems.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted by researchers at [Institution] demonstrated that treatment with this compound resulted in a dose-dependent reduction in tumor size in xenograft models of breast cancer.
- Case Study on Toxicity Assessment : An investigation into the mutagenic effects of this compound revealed significant increases in mutation frequency in Ames tests using Salmonella typhimurium strains.
Q & A
Q. What are the standard synthetic routes for preparing 4,6-Dibromo-2,3-dimethylaniline, and how can reaction conditions be optimized to ensure regioselectivity?
this compound is typically synthesized via bromination of 2,3-dimethylaniline. To achieve selective bromination at the 4- and 6-positions, controlled reaction conditions are critical:
- Brominating agents : Use stoichiometric bromine (Br₂) or alternatives like N-bromosuccinimide (NBS) in acetic acid or chloroform to minimize over-bromination .
- Temperature : Maintain 0–5°C during bromine addition to suppress side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance solubility and regioselectivity compared to non-polar solvents .
Post-reaction, column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/chloroform) isolates the product .
Q. What purification and characterization methods are recommended for this compound?
- Purification : Recrystallization using ethanol/chloroform (1:3 v/v) yields high-purity crystals, as demonstrated in ligand synthesis studies .
- Characterization :
- ¹H/¹³C NMR : Identify methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.2 ppm). Absence of NH₂ protons in DMSO-d₆ confirms bromination .
- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 293 [M]⁺ and isotopic patterns consistent with Br atoms .
- Melting point : Pure samples melt sharply (e.g., 104–106°C for derivatives) .
Q. How is this compound utilized as a ligand precursor in coordination chemistry?
This compound serves as a bidentate ligand when condensed with diketones (e.g., butane-2,3-dione):
- Reaction protocol : Reflux equimolar amounts in ethanol for 24 hours to form Schiff base ligands .
- Applications : The resulting ligands coordinate transition metals (e.g., Cu, Ni) for catalysis or material science. Crystal structures (e.g., P2₁/n space group) reveal dihedral angles (~78.3°) between aromatic and ligand planes, influencing metal-binding geometry .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?
- Crystal growth : Slow evaporation from ethanol/chloroform produces diffraction-quality crystals.
- Data refinement : Use SHELX or OLEX2 for structure solution. Challenges include:
- Disorder : Methyl/Br groups may require isotropic refinement.
- Hydrogen bonding : Absence of strong H-bonds in the title compound necessitates modeling with riding constraints (Uiso = 1.2–1.5×C) .
- Validation : Check R-factors (<0.05) and data-to-parameter ratios (>15:1) for reliability .
Q. How can computational methods (DFT, MD) predict reactivity and electronic properties of this compound?
- DFT studies : Optimize geometry at B3LYP/6-311G(d,p) to calculate:
- Electrostatic potential maps : Highlight nucleophilic sites (NH₂ group) and electrophilic Br atoms.
- HOMO-LUMO gaps : Predict charge-transfer interactions in ligand-metal complexes .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics for bromination .
Q. What mechanistic insights explain the regioselectivity of bromination in 2,3-dimethylaniline derivatives?
- Electrophilic aromatic substitution (EAS) :
- Directing groups : Methyl groups at 2-/3-positions deactivate the ring, but steric effects favor bromination at the less hindered 4-/6-positions .
- Solvent effects : Polar solvents stabilize intermediates, enhancing para/ortho ratios.
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic para-bromination, while higher temperatures may lead to meta products .
Q. How do steric and electronic factors influence the biological activity of this compound derivatives?
- Structure-activity relationships (SAR) :
- Steric bulk : Methyl groups hinder interactions with enzyme active sites, reducing toxicity.
- Electron-withdrawing Br : Enhances stability against oxidative metabolism in drug intermediates .
- In vitro assays : Test enzyme inhibition (e.g., cytochrome P450) using UV-Vis kinetics to quantify IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
